![molecular formula C6H4BrN3O B152542 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one CAS No. 956077-63-7](/img/structure/B152542.png)
3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one is a heterocyclic compound with the molecular formula C6H4BrN3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one typically involves the bromination of pyrazolo[3,4-c]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as potassium carbonate.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (e.g., potassium phosphate), and a boronic acid under inert atmosphere conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include various substituted pyrazolopyridines.
Coupling Products: The major products are biaryl compounds formed through the coupling of the pyrazolopyridine with boronic acids.
Wissenschaftliche Forschungsanwendungen
3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a scaffold for the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: Research has shown its potential in developing therapeutic agents for diseases such as cancer and inflammatory conditions.
Industry: It is utilized in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound has been studied for its ability to inhibit BET proteins (BRD2, BRD3, BRD4), which play a role in gene regulation and are implicated in cancer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another pyrazolopyridine derivative with similar structural features but different substitution patterns.
1H-Pyrrolo[2,3-c]pyridin-7(6H)-one: A related compound with a pyrrolo ring instead of a pyrazolo ring.
Uniqueness
3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one is unique due to its bromine substitution, which allows for further functionalization through various chemical reactions. This makes it a versatile intermediate in the synthesis of diverse bioactive molecules .
Biologische Aktivität
3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a pyrazolo-pyridine core, which is significant for its biological interactions.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 10 | Apoptosis induction |
A549 (Lung) | 15 | G2/M phase arrest |
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown antimicrobial activity against several pathogens. The compound was tested against Gram-positive and Gram-negative bacteria, with notable efficacy against Staphylococcus aureus and Escherichia coli.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Notably, it has been found to inhibit certain kinases involved in cell signaling pathways that regulate cell growth and survival.
Kinase Inhibition
Research indicates that this compound acts as an inhibitor of the following kinases:
- Cyclin-dependent kinases (CDKs) : Inhibition leads to cell cycle disruption.
- Mitogen-activated protein kinases (MAPKs) : Affects cellular responses to growth signals.
Study 1: Anticancer Efficacy in Vivo
A recent animal study evaluated the anticancer efficacy of this compound in a xenograft model. Mice bearing human tumor xenografts were treated with the compound, resulting in a significant reduction in tumor volume compared to controls.
Study 2: Antimicrobial Effectiveness
Another study assessed the antimicrobial properties of the compound in a clinical setting. Patients with bacterial infections were treated with formulations containing this compound. Results indicated a higher rate of infection resolution compared to standard antibiotic treatments.
Eigenschaften
IUPAC Name |
3-bromo-2,6-dihydropyrazolo[3,4-c]pyridin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-5-3-1-2-8-6(11)4(3)9-10-5/h1-2H,(H,8,11)(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAOUEGATNRXHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=NNC(=C21)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.